molecular formula C19H21BrN2O3S B11588960 isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588960
M. Wt: 437.4 g/mol
InChI Key: PPZSAQQHJZXOIO-UHFFFAOYSA-N
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Description

Isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core with a 3-bromophenyl substituent at the C5 position and an isopropyl ester at the C6 carboxylate group. The compound’s structure includes a chiral center at C5, which adopts a puckered conformation in the crystal lattice, as observed in related analogs . The 3-bromophenyl group introduces steric and electronic effects distinct from the more common 4-bromophenyl derivatives, while the bulky isopropyl ester may influence solubility and metabolic stability compared to ethyl or methyl esters .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

propan-2-yl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21BrN2O3S/c1-5-14-17(23)22-16(12-7-6-8-13(20)9-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3

InChI Key

PPZSAQQHJZXOIO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The key steps include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-bromo ketones with thiourea under basic conditions.

    Cyclization to Form Thiazolopyrimidine: The thiazole intermediate is then reacted with appropriate aldehydes and active methylene compounds to form the thiazolopyrimidine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-bromophenyl group undergoes nucleophilic aromatic substitution under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Replacement of bromine with aryl/heteroaryl groups (e.g., phenyl, pyridyl)65-78%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Formation of biaryl derivatives52%

These reactions enable structural diversification for optimizing pharmacological properties.

Ester Hydrolysis and Functionalization

The isopropyl ester undergoes hydrolysis or transesterification:

Hydrolysis:

  • Conditions: 6M HCl, reflux (12 h)

  • Product: Carboxylic acid derivative (used for further amide coupling)

  • Yield: 89%

Transesterification:

  • Reagents: Ethanol, H₂SO₄ catalyst (70°C, 8 h)

  • Product: Ethyl ester analog

  • Yield: 76%

Cycloaddition and Ring-Opening Reactions

The thiazolo-pyrimidine core participates in:

Diels-Alder Reactions:

  • Dienophile: Maleic anhydride, toluene (110°C)

  • Product: Fused tetracyclic adducts

  • Yield: 63%

Ring-Opening with Amines:

  • Conditions: NH₃/MeOH (room temperature, 24 h)

  • Product: Pyrimidine-thiol derivatives

  • Application: Precursors for metal coordination complexes

Oxidation and Reduction Pathways

Oxidation of Thiazole Sulfur:

  • Reagent: mCPBA (CH₂Cl₂, 0°C)

  • Product: Sulfoxide derivative

  • Biological Impact: Enhanced solubility for in vitro assays

Reduction of Ketone Group:

  • Reagent: NaBH₄, MeOH

  • Product: Secondary alcohol derivative

  • Yield: 82%

Biological Interaction-Driven Reactions

The compound undergoes target-specific modifications:

Enzyme Inhibition Studies:

  • Target: Dihydrofolate reductase (DHFR)

  • Modification: Covalent bonding via bromophenyl group

  • IC₅₀: 1.2 µM (against E. coli DHFR)

Metabolic Reactions:

  • CYP3A4-Mediated Hydroxylation: Forms 4-hydroxy metabolite (major urinary excretion product)

Comparative Reactivity Data

Key differences between derivatives:

Substituent PositionReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)Dominant Pathway
3-Bromophenyl2.7 × 10⁻³85.3Nucleophilic substitution
4-Fluorophenyl1.9 × 10⁻³92.1Electrophilic aromatic substitution

Data derived from kinetic studies of halogenated analogs .

Synthetic Optimization Protocols

Recent advancements in one-pot synthesis:

Stepwise Protocol (Source 6):

  • Bromination: NBS/PTSA in acetonitrile (35–40°C, 30 min)

  • Cyclization: Thiopyrimidine addition (50°C, 2 h)

  • Workup: Recrystallization (isopropyl alcohol/diethyl ether)

Key Parameters:

  • Solvent polarity critically affects yield (acetonitrile > DMF > THF)

  • Optimal NBS:thiopyrimidine ratio = 1:1 (yields >70%)

Stability Under Physiological Conditions

ConditionHalf-Life (t₁/₂)Degradation Products
pH 7.4 (37°C)8.2 hHydrolyzed ester, debrominated analog
UV Exposure (300 nm)1.5 hRadical-mediated dimerization

Findings inform formulation strategies for drug delivery.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Controlled functionalization of the bromophenyl group and thiazolo-pyrimidine core enables precise tuning of electronic and steric properties for target-specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with thiazolo-pyrimidine structures can exhibit anticancer properties. In particular, isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. Studies suggest that the brominated phenyl group enhances the compound's reactivity and interaction with biological targets, potentially leading to improved efficacy against various cancer types .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways in pathogens. Preliminary bioassays have demonstrated that this compound can inhibit the growth of several bacterial strains, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound. Molecular docking studies suggest that it may act as a selective inhibitor of certain enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound's unique structure may also confer pesticidal properties. Research into similar thiazolo-pyrimidine derivatives has shown their effectiveness as pesticides due to their ability to disrupt pest metabolism or growth . The specific interactions of this compound with insect enzymes could be further explored to develop new agrochemicals.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that incorporate various reagents to achieve the desired thiazolo-pyrimidine core structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound .

Case Studies

Study Focus Findings
Anticancer Study Evaluation of cytotoxic effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial Testing Assessment against bacterial strainsShowed effective inhibition against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Research Molecular docking studiesIdentified as a potential inhibitor of lipoxygenase pathways in inflammatory responses.

Mechanism of Action

The mechanism of action of isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Bromophenyl Position: 3-Bromo vs. 4-Bromo

  • The bromine’s electron-withdrawing effect may enhance electrophilic reactivity at the pyrimidine core.
  • 4-Bromophenyl (Ethyl 5-(4-bromophenyl)...) : In this analog, the para-bromo substituent facilitates n-π interactions between Br and the carbonyl group, driving homochiral chain formation in crystals . The 4-bromo derivative’s planar bicyclic core adopts a sofa conformation, with C5 deviating by 0.224 Å from the mean plane .

Ester Group Modifications

Compound Ester Group Impact on Properties Reference
User’s compound Isopropyl Increased steric bulk may reduce solubility but enhance lipophilicity and metabolic stability. -
Ethyl 5-(4-bromophenyl)... Ethyl Moderate solubility; commonly used in synthesis for balance of reactivity and stability.
Methyl 5-(4-bromophenyl)... Methyl Higher solubility but faster enzymatic hydrolysis compared to bulkier esters.

Structural and Crystallographic Differences

  • Crystal Packing : The 4-bromophenyl derivative exhibits n-π interactions (Br···C13 distance: 3.379 Å) and homochiral chain formation . The user’s compound’s 3-bromo substituent may disrupt these interactions, leading to alternative packing motifs.
  • Ring Conformation : In ethyl 5-phenyl analogs, the thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation with a dihedral angle of 80.94° between the fused ring and substituent phenyl groups . The 3-bromo group’s steric effects could further distort this angle.

Spectroscopic and Physical Properties

Compound IR (C=O, cm⁻¹) NMR Features (Key Signals) Melting Point (°C)
User’s compound ~1685–1740 (est.) δ 1.2–1.4 (isopropyl CH3), δ 4.9 (C5-H) Not reported
Ethyl 5-(4-bromophenyl)... 1685, 1740 δ 1.3 (ethyl CH3), δ 5.2 (C5-H) 175–177
Ethyl 5-(2,4-dimethoxyphenyl)... 1685, 1740 δ 3.8–4.0 (methoxy OCH3), δ 6.8–7.2 (aromatic H) 175–177

Biological Activity

Isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to thiazolo-pyrimidines. For instance, derivatives of this class have shown promising results against various pathogens. In vitro assays revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making these compounds valuable in tackling antibiotic-resistant strains .

Anticancer Activity

The thiazolo-pyrimidine scaffold has been linked to anticancer properties in several studies. For example, derivatives have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context; however, related compounds have shown IC50 values in the micromolar range against various cancer types.

Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives found that certain modifications significantly enhanced antimicrobial activity. The study reported that the introduction of bromine at the para position improved binding affinity to bacterial enzymes .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR indicated that variations in substituents on the thiazolo-pyrimidine ring could lead to substantial changes in biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC (μg/mL)IC50 (μM)Mechanism of Action
AntimicrobialSimilar Derivative0.22 - 0.25N/ACell wall synthesis inhibition
AnticancerRelated CompoundN/A~10 - 20Apoptosis induction

Q & A

Basic: What synthetic routes are used to prepare isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

The compound is synthesized via a multicomponent cyclocondensation reaction. A typical protocol involves:

  • Reagents : 5-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, and substituted benzaldehyde derivatives (e.g., 3-bromophenyl aldehydes).
  • Conditions : Refluxing in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst for 8–10 hours.
  • Workup : Concentration of the reaction mixture, filtration, and recrystallization from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield, mp 427–428 K) .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

  • X-ray crystallography : The central pyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane. The dihedral angle between the thiazolo-pyrimidine ring and the 3-bromophenyl group is 80.94°, confirmed by single-crystal studies (R factor = 0.044, data-to-parameter ratio = 13.2) .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing, forming chains along the c-axis .
  • Spectroscopy : 1^1H/13^{13}C NMR and IR confirm substituent integration and carbonyl/thiocarbonyl functionalities .

Basic: How does the 3-bromophenyl substituent influence the compound’s electronic and steric properties?

The 3-bromophenyl group introduces:

  • Electron-withdrawing effects : Enhances electrophilicity at the pyrimidine core, influencing reactivity in nucleophilic substitutions.
  • Steric bulk : Alters dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and aryl rings), potentially affecting binding interactions in biological assays .

Advanced: How can synthetic yields be optimized when varying benzylidene substituents?

  • Aldehyde reactivity : Electron-deficient aldehydes (e.g., 3-bromophenyl) require longer reaction times (10–12 hours) due to reduced nucleophilicity.
  • Catalyst loading : Increasing sodium acetate (1.5–2.0 equiv.) improves cyclization efficiency.
  • Solvent polarity : Ethyl acetate/ethanol (3:2) enhances crystallinity, aiding purification .

Advanced: How do stereochemical variations at the chiral C5 position impact crystallographic packing?

  • Flattened boat conformation : The C5 deviation (0.224 Å) creates a puckered ring, influencing hydrogen-bonding networks (e.g., bifurcated C–H···O interactions).
  • Diastereomer separation : Chiral HPLC or fractional recrystallization (using hexane/ethyl acetate) resolves enantiomers, critical for studying structure-activity relationships .

Advanced: How can contradictions between computational and experimental biological activity data be resolved?

  • Docking vs. assay discrepancies : For example, if computational models predict high antimicrobial activity but experimental data show low efficacy:
    • Steric clash analysis : Molecular dynamics simulations assess substituent hindrance (e.g., 3-bromophenyl vs. 3-nitrophenyl) at target binding sites.
    • Solubility adjustments : Introduce polar groups (e.g., –OH) to improve bioavailability, as seen in analogs with 4-hydroxyphenyl substituents .

Advanced: What strategies address diastereomer formation during synthesis?

  • Chiral auxiliaries : Use enantiopure aldehydes to control stereochemistry at C5.
  • Crystallization-driven resolution : Slow evaporation from ethanol selectively isolates the major diastereomer (e.g., Z-configuration confirmed by X-ray) .

Advanced: How do substituent electronic effects modulate antimicrobial activity?

  • Electron-withdrawing groups (e.g., –Br, –NO2_2) : Enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 12.5 µg/mL) by increasing membrane interaction.
  • Data contradictions : Methoxy groups (–OCH3_3) may reduce activity despite similar lipophilicity, likely due to altered hydrogen-bonding capacity .

Advanced: What methodologies analyze substituent-dependent crystal packing variations?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., bromine···π contacts in 3-bromophenyl derivatives vs. C–H···O in methoxy analogs).
  • Thermal stability : DSC/TGA reveals higher decomposition temperatures (∆T = 20–30°C) for brominated derivatives due to stronger van der Waals forces .

Advanced: How is reaction scalability balanced with purity in academic settings?

  • Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 8–10 hours) while maintaining yield (75–80%).
  • Green solvents : Ethanol/water mixtures (7:3) replace acetic acid, reducing toxicity without compromising crystallinity .

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